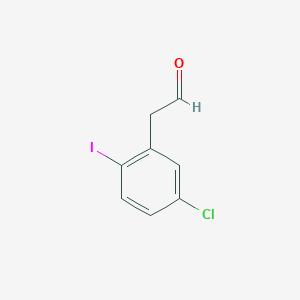
2-(5-Chloro-2-iodophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-iodophenyl)acetaldehyde is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 5-chloro-2-phenylacetaldehyde using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(5-Chloro-2-iodophenyl)acetic acid.
Reduction: 2-(5-Chloro-2-iodophenyl)ethanol.
Substitution: 2-(5-Azido-2-iodophenyl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-(5-Chloro-2-iodophenyl)acetaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the aldehyde group and the halogen atoms, which can participate in various chemical transformations. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-iodophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Chloro-2-fluorophenyl)acetaldehyde: Contains a fluorine atom instead of iodine.
2-(5-Chloro-2-methylphenyl)acetaldehyde: Features a methyl group instead of iodine.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to compounds with other halogens or substituents. This dual halogenation can enhance its utility in selective organic transformations and its potential as a versatile intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H6ClIO |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
2-(5-chloro-2-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
Clave InChI |
YCLXEDBQQGELGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


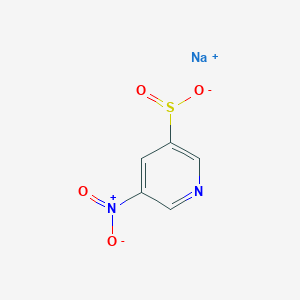


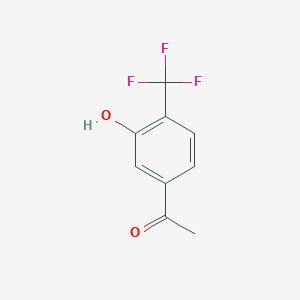
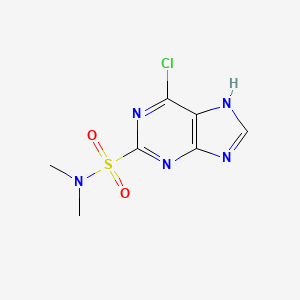

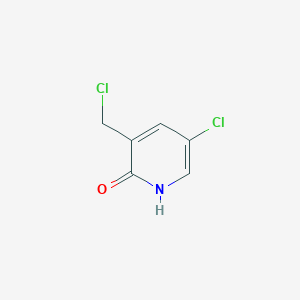


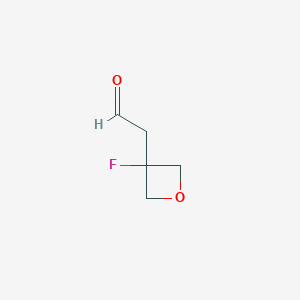
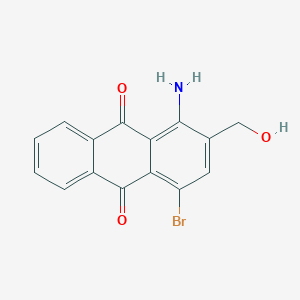
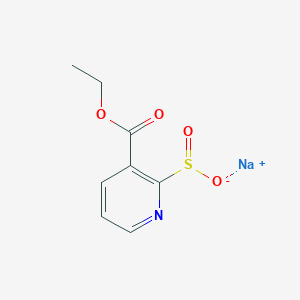
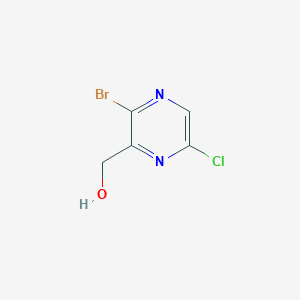
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
